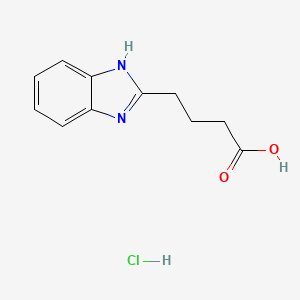

4-(1{H}-benzimidazol-2-yl)butanoic acid

CAS No.:

Cat. No.: VC13499434

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O2 |

|---|---|

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |

| Standard InChI Key | RFMDZDGNPJIXBP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1H-Benzimidazol-2-yl)butanoic acid consists of a benzimidazole core—a bicyclic structure comprising a benzene ring fused to an imidazole ring—substituted at the 2-position with a four-carbon butanoic acid chain. The molecular formula is , with a molecular weight of 204.23 g/mol . The presence of both aromatic and carboxylic acid functional groups confers amphiphilic properties, enabling interactions with diverse biological targets.

Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives

The carboxylic acid group enhances water solubility under basic conditions, while the aromatic system contributes to lipid solubility, suggesting balanced bioavailability .

Spectroscopic Characteristics

While experimental spectral data for this compound is scarce, analogs such as 4-[1-Methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]butanoic acid exhibit characteristic IR absorption bands for carboxylic acids (2500–3300 cm⁻¹ for O-H stretch) and aromatic C-H bending (700–900 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for imidazole protons (δ 7.5–8.5 ppm) and methylene groups in the butanoic chain (δ 1.5–2.5 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives. For 4-(1H-benzimidazol-2-yl)butanoic acid, a plausible route includes:

-

Condensation: Reacting o-phenylenediamine with glutaric anhydride to form 5-(2-aminophenylamino)-5-oxopentanoic acid .

-

Cyclization: Acid-catalyzed cyclization to yield the benzimidazole core. This step often employs sulfuric acid or polyphosphoric acid .

-

Esterification/Hydrolysis: Intermediate esters (e.g., ethyl 4-(1H-benzimidazol-2-yl)butanoate) are hydrolyzed to the final carboxylic acid using aqueous NaOH or HCl .

Key Reaction Conditions

-

Solvents: Tetrahydrofuran (THF) or toluene for condensation; ethanol for cyclization .

-

Catalysts: Sulfuric acid (60–75% by weight) facilitates cyclization .

-

Yield Optimization: One-pot methodologies reduce intermediate isolation, improving yields to >70% .

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance efficiency. For example, a patented process for bendamustine intermediates uses automated systems to control reaction parameters (temperature, pH), achieving batch consistency and reducing by-products . Similar approaches could be adapted for this compound.

Pharmacological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives inhibit microbial growth by targeting DNA gyrase and topoisomerase IV. While specific data for this compound is limited, analogs like 4-({1-[(4-Methyl-1-benzothiophen-3-yl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The butanoic acid side chain may enhance cell membrane permeability, potentiating efficacy .

Table 2: Biological Activities of Benzimidazole Derivatives

Anti-Inflammatory Effects

Buzolic acid (a structural analog) inhibits cyclooxygenase-2 (COX-2) with an IC50 of 15 µM, reducing prostaglandin E2 synthesis. The butanoic acid moiety in 4-(1H-benzimidazol-2-yl)butanoic acid may similarly modulate COX-2, though experimental validation is needed.

Applications in Medicinal Chemistry

Drug Design and Optimization

The benzimidazole scaffold is a privileged structure in drug discovery. Modifications to the butanoic acid chain can tune pharmacokinetic properties:

-

Lipophilicity: Longer chains (e.g., pentanoic acid) increase membrane permeability but reduce solubility.

-

Bioisosteres: Replacing the carboxylic acid with sulfonamide groups enhances target affinity in some analogs .

Case Study: Bendamustine Analogs

Bendamustine’s clinical success underscores the therapeutic potential of benzimidazole derivatives. Structural comparisons highlight that:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume